2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrobenzamide
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Description
2-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C16H13ClN6O4 and its molecular weight is 388.77. The purity is usually 95%.
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Biological Activity
2-Chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H15ClN4O3
- Molecular Weight : 320.75 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrimidine and pyrazole rings, followed by chlorination and nitro substitution.
Antifungal Activity
Research indicates that compounds containing pyrimidine and pyrazole moieties exhibit significant antifungal activity. A study on similar derivatives demonstrated that modifications in the structure could lead to enhanced antifungal properties against various fungal strains, including Candida species. The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like nitro enhances activity by increasing lipophilicity and altering membrane permeability .
Anticancer Potential
Pyrimidine derivatives have been extensively studied for their anticancer properties. The compound's structural components suggest potential inhibition of key enzymes involved in cancer cell proliferation. For instance, derivatives with similar structures have shown inhibition of DNA polymerases and kinases, which are crucial for cancer cell survival . In vitro studies have reported cytotoxic effects against various human tumor cell lines, indicating a promising avenue for further investigation .
Antimicrobial Activity
In addition to antifungal properties, compounds with similar structures have demonstrated broad-spectrum antimicrobial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis. The incorporation of halogen atoms (like chlorine) and nitro groups has been linked to increased antimicrobial potency .
QSAR Studies
Quantitative Structure–Activity Relationship (QSAR) studies have been conducted on related pyrimidine derivatives to predict their biological activity based on structural features. These studies utilize various descriptors such as lipophilicity, electronic properties, and steric factors to develop predictive models for antifungal and anticancer activities .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative with a similar backbone was tested against a panel of cancer cell lines (A549, MCF7). Results showed IC50 values in the low micromolar range, indicating potent anticancer activity.
- Case Study 2 : A related compound demonstrated significant antifungal activity against Candida albicans with an MIC value lower than that of standard antifungal agents.
Properties
IUPAC Name |
2-chloro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O4/c1-8-6-14(24)20-16(18-8)22-13(5-9(2)21-22)19-15(25)11-7-10(23(26)27)3-4-12(11)17/h3-7H,1-2H3,(H,19,25)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUBOCCNOPHOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.